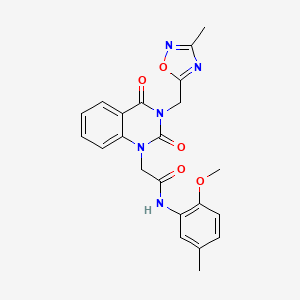
N-(2-methoxy-5-methylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-methoxy-5-methylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its biological activity is primarily attributed to the presence of oxadiazole and quinazoline moieties, which are known for their diverse pharmacological properties.
Structural Overview
The compound features a methoxy and methyl-substituted phenyl ring, an oxadiazole ring, and a dihydroquinazoline acetamide structure. This unique configuration suggests potential interactions with various biological targets.
The mechanism of action for this compound is not fully elucidated; however, based on its structural components, it is likely to interact with specific molecular targets through:
- Hydrogen bonding
- Hydrophobic interactions
- π-π stacking
These interactions can modulate the activity of enzymes or receptors, potentially leading to various biological effects such as apoptosis in cancer cells or inhibition of specific pathways involved in disease progression.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities, particularly in cancer treatment. For instance:
- Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies have demonstrated its efficacy against MCF-7 breast cancer cells by increasing p53 expression and caspase-3 cleavage levels, leading to apoptosis .
- Molecular Docking Studies : Molecular docking analyses suggest that the compound engages in strong hydrophobic interactions with target proteins similar to those seen with established anticancer agents like Tamoxifen .
Anti-inflammatory and Antioxidant Properties
In addition to its anticancer effects, the 1,2,4-oxadiazole derivatives have been associated with anti-inflammatory and antioxidant activities. These properties are crucial for mitigating oxidative stress-related diseases and may enhance the therapeutic profile of the compound .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological evaluation of oxadiazole derivatives:
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-13-8-9-18(31-3)16(10-13)24-19(28)11-26-17-7-5-4-6-15(17)21(29)27(22(26)30)12-20-23-14(2)25-32-20/h4-10H,11-12H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTLCEIJFORIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














